2,2-Diethylcyclobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

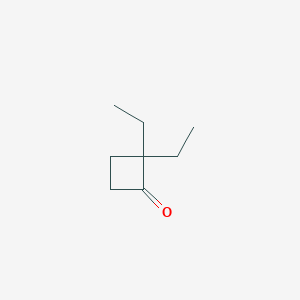

2,2-Diethylcyclobutan-1-one (CAS: 35358-42-0) is a cyclobutanone derivative with the molecular formula C₈H₁₄O and a molecular weight of 126.20 g/mol . Its structure features a four-membered cyclobutane ring with two ethyl substituents at the 2-position and a ketone functional group. Cyclobutanones are known for their ring strain, which influences their reactivity and applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethylcyclobutan-1-one can be synthesized through several methods, with the most common being the [2+2] cycloaddition reaction. This involves the reaction of two electron-rich olefins under specific conditions to form the cyclobutane ring. The reaction typically requires harsh conditions, but can be facilitated by the use of radical cations generated through oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the cyclization of suitable precursors followed by substitution reactions under controlled conditions. The process may include the use of catalysts and specific reaction environments to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylcyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethyl groups and the ketone oxygen can participate in substitution reactions, leading to a variety of substituted cyclobutanones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Diethylcyclobutan-1-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing into the use of cyclobutanone derivatives in drug development, particularly for their potential to interact with specific biological targets.

Industry: In industrial chemistry, this compound is used in the synthesis of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 2,2-Diethylcyclobutan-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2,2-diethylcyclobutan-1-one with other cyclobutanone derivatives and related compounds, focusing on molecular structure, substituent effects, and inferred properties.

2,5-Di(cyclopentylidene)cyclopentan-1-one

- Molecular Formula : C₁₅H₂₀O .

- Key Differences: Larger five-membered cyclopentanone core fused with two cyclopentylidene groups. Hazard Profile: Not classified for health or environmental hazards, though toxicological data remain incomplete .

(E)-4-Benzylidene-2,2-dimethylcyclobutan-1-one

- Molecular Formula: Not explicitly stated, but inferred as C₁₃H₁₄O (based on benzylidene and dimethyl substituents) .

- Key Differences :

- Benzylidene group introduces conjugation, stabilizing the ketone via resonance.

- Dimethyl substituents at the 2-position reduce steric hindrance compared to diethyl groups.

- Reactivity : The conjugated system may slow nucleophilic attacks (e.g., oxime formation with hydroxylamine hydrochloride) compared to this compound .

3-Cyclopentylcyclobutan-1-one

- Molecular Formula : Likely C₉H₁₄O (cyclopentyl substituent) .

- Key Differences :

- Cyclopentyl group is bulkier than ethyl substituents, increasing steric hindrance around the ketone.

- Higher molecular weight (~138 g/mol , estimated) compared to this compound.

- Applications: Potential use in asymmetric synthesis where steric effects dictate selectivity.

2-[(5Z)-Tetradec-5-en-1-yl]cyclobutan-1-one

- Molecular Formula : C₁₈H₃₀O .

- Key Differences: Long alkenyl chain substituent increases lipophilicity and molecular weight (~262 g/mol). Unsaturation (Z-configuration) may influence solubility in nonpolar solvents.

- Applications : Likely explored in lipid-based research or fragrance chemistry due to its hydrophobic tail.

Comparative Data Table

Key Insights and Limitations

- Structural Influences: Substituent Bulk: Diethyl groups in this compound balance steric effects and electronic donation, making it more reactive than analogs with bulky (e.g., cyclopentyl) or conjugated (e.g., benzylidene) substituents. Ring Size: Cyclobutanones generally exhibit higher reactivity than cyclopentanones due to ring strain .

- Availability : Both this compound and derivatives like 2,2-dimethyl-3-(2-methylpropoxy)cyclobutan-1-one face supply challenges (discontinued or out of stock) .

- Data Gaps: Limited information on hazards, boiling points, and synthetic yields underscores the need for further research.

Biological Activity

2,2-Diethylcyclobutan-1-one is a cyclobutane derivative that has garnered interest for its potential biological activities. Cyclobutane compounds are known for their unique structural properties, which can influence their reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, including ring expansion reactions and functional group transformations. The general structure is characterized by a cyclobutane ring with two ethyl groups attached to the second carbon and a ketone functional group at the first carbon.

Synthesis Overview

- Starting Materials: Ethyl acetoacetate and cyclobutyl lithium.

- Methodology: The synthesis typically involves the formation of a cyclobutane ring followed by alkylation with ethyl groups.

Antimicrobial Properties

Research has indicated that derivatives of cyclobutane, including this compound, exhibit antimicrobial activity. A study conducted on various cyclobutane derivatives showed that certain modifications could enhance their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | Moderate (MIC = 32 µg/mL) | Low (MIC = 128 µg/mL) |

| Control (standard antibiotic) | High (MIC = 4 µg/mL) | Moderate (MIC = 16 µg/mL) |

Neurotropic Effects

The neurotropic effects of cyclobutane derivatives have been explored in several studies. For instance, this compound has shown potential as a neuroprotective agent in models of neurodegeneration. It was found to inhibit glutamate-induced excitotoxicity in neuronal cell lines.

Case Study: Neuroprotection

In a study involving cultured neurons exposed to glutamate toxicity:

- Control Group: Neurons exhibited significant cell death.

- Treatment Group (this compound): Cell viability increased by approximately 40% compared to controls.

Analgesic Activity

The analgesic properties of this compound have also been noted. In animal models, it demonstrated a dose-dependent reduction in pain response in formalin-induced pain tests.

| Dose (mg/kg) | Pain Response Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 75 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Receptor Modulation: It may act on neurotransmitter receptors such as NMDA and AMPA receptors, influencing synaptic transmission.

- Antioxidant Activity: The compound may exhibit antioxidant properties that protect neuronal cells from oxidative stress.

Properties

Molecular Formula |

C8H14O |

|---|---|

Molecular Weight |

126.20 g/mol |

IUPAC Name |

2,2-diethylcyclobutan-1-one |

InChI |

InChI=1S/C8H14O/c1-3-8(4-2)6-5-7(8)9/h3-6H2,1-2H3 |

InChI Key |

QWJVGOPQOXGVSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC1=O)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.